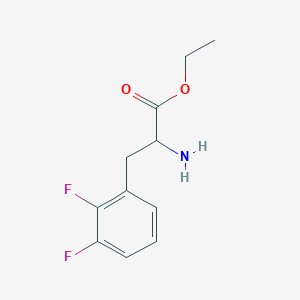
Imidazole, 4-(p-acetoxyphenyl)-1-butyl-, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Imidazole, 4-(p-acetoxyphenyl)-1-butyl-, hydrochloride is a chemical compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This specific compound is characterized by the presence of a 4-(p-acetoxyphenyl)-1-butyl group attached to the imidazole ring, and it is commonly used in various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Imidazole, 4-(p-acetoxyphenyl)-1-butyl-, hydrochloride typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.
Attachment of the 4-(p-acetoxyphenyl)-1-butyl Group: The 4-(p-acetoxyphenyl)-1-butyl group can be introduced through a Friedel-Crafts acylation reaction, where the imidazole ring is reacted with 4-(p-acetoxyphenyl)-1-butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.
化学反应分析
Types of Reactions
Imidazole, 4-(p-acetoxyphenyl)-1-butyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced imidazole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, where nucleophiles such as halides or amines replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halides or amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Imidazole N-oxides.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted imidazole compounds.
科学研究应用
Imidazole, 4-(p-acetoxyphenyl)-1-butyl-, hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a ligand in coordination chemistry.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of Imidazole, 4-(p-acetoxyphenyl)-1-butyl-, hydrochloride involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and biochemical pathways. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and exerting its biological effects.
相似化合物的比较
Similar Compounds
Imidazole: The parent compound with a simpler structure.
Benzimidazole: Contains a fused benzene ring, offering different chemical properties.
Thiazole: A five-membered ring with sulfur and nitrogen atoms, used in similar applications.
Uniqueness
Imidazole, 4-(p-acetoxyphenyl)-1-butyl-, hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-(p-acetoxyphenyl)-1-butyl group enhances its lipophilicity and potential interactions with biological membranes, making it a valuable compound in various research fields.
属性
CAS 编号 |
40405-73-0 |
|---|---|
分子式 |
C15H19ClN2O2 |
分子量 |
294.77 g/mol |
IUPAC 名称 |
[4-(1-butylimidazol-4-yl)phenyl] acetate;hydrochloride |
InChI |
InChI=1S/C15H18N2O2.ClH/c1-3-4-9-17-10-15(16-11-17)13-5-7-14(8-6-13)19-12(2)18;/h5-8,10-11H,3-4,9H2,1-2H3;1H |
InChI 键 |
HREKPCHZCTXQJZ-UHFFFAOYSA-N |
规范 SMILES |
CCCCN1C=C(N=C1)C2=CC=C(C=C2)OC(=O)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B12949341.png)
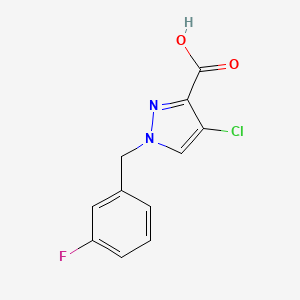
![8-Bromo-4-chloro-7-methylpyrazolo[1,5-a][1,3,5]triazine-2-carboxylic acid](/img/structure/B12949350.png)
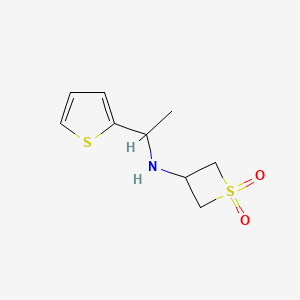
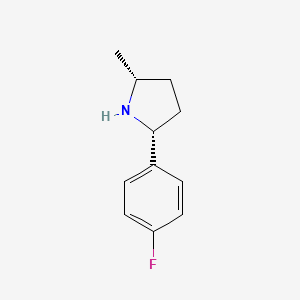
![4-Bromo-5-fluoro-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B12949363.png)
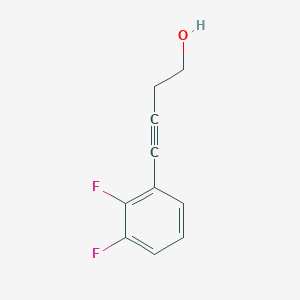
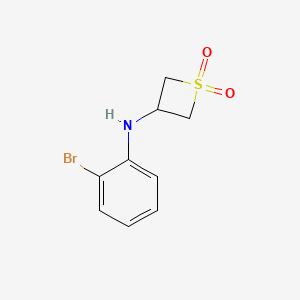

![2-Bromo-1-[2-(dimethylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12949382.png)
